REACTION_CXSMILES
|
[CH:1]([N:4]([CH:8]1[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]1)[C:5](=[O:7])[CH3:6])([CH3:3])[CH3:2].[ClH:21]>>[ClH:21].[CH:1]([N:4]([CH:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)[C:5](=[O:7])[CH3:6])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)=O)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The material was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 50% to 100% of 92:7:1 CHCl3/MeOH/concentrated NH4OH in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The residue was further purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 100% of 92:7:1 CHCl3/MeOH/concentrated NH4OH
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)N(C(C)=O)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |